5-(3-Aminophényl)-5-méthylimidazolidine-2,4-dione

Vue d'ensemble

Description

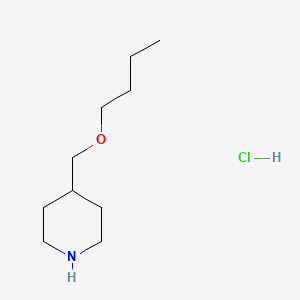

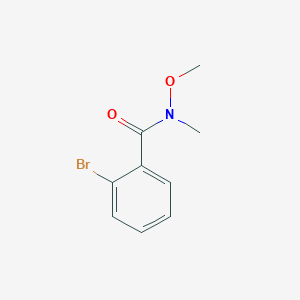

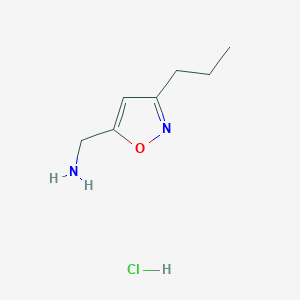

The compound “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine, which is a type of heterocyclic compound. The presence of an amino group (NH2) on the phenyl ring and a dione group (two carbonyl groups) on the imidazolidine ring could potentially give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of an imidazolidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have an amino group attached, and the imidazolidine ring would have two carbonyl groups and a methyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and carbonyl groups. These functional groups are often involved in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. The presence of polar functional groups like the amino and carbonyl groups could potentially make this compound soluble in polar solvents .Applications De Recherche Scientifique

Applications de détection

L’interaction de ce composé avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure le rend précieux dans les applications de détection. Il peut être utilisé à la fois dans des dosages homogènes et une détection hétérogène, y compris à l’interface du matériau de détection ou au sein de l’échantillon en vrac .

Étiquetage biologique

En raison de sa réactivité avec les diols, « 5-(3-Aminophényl)-5-méthylimidazolidine-2,4-dione » peut être utilisé dans l’étiquetage biologique. Cette application est cruciale pour le suivi et l’observation des processus biologiques dans la recherche et les pratiques diagnostiques .

Manipulation et modification des protéines

La partie acide borique du composé permet la manipulation et la modification des protéines. Ceci est particulièrement utile dans l’étude de la fonction, de la structure et des interactions des protéines .

Technologies de séparation

Dans le domaine des technologies de séparation, ce composé peut être utilisé pour l’électrophorèse des molécules glyquées, ce qui facilite la séparation et l’analyse d’échantillons biologiques complexes .

Développement de produits thérapeutiques

L’interaction avec les diols s’étend également au développement de produits thérapeutiques. “this compound” pourrait être utilisé dans la conception de molécules qui ciblent des voies biologiques spécifiques pour une intervention thérapeutique .

Méthodes analytiques

En tant que matériau de construction pour les microparticules, ce composé contribue au développement de méthodes analytiques innovantes. Ces méthodes peuvent améliorer la détection et la quantification de diverses substances biologiques et chimiques .

Polymères pour la libération contrôlée

L’incorporation de ce composé dans les polymères peut conduire à la libération contrôlée de médicaments comme l’insuline. Cette application est particulièrement pertinente dans le traitement des maladies chroniques telles que le diabète .

Chimie des glucides et glycobiologie

Enfin, le composé joue un rôle important dans la chimie des glucides et la glycobiologie. Ses applications comprennent l’analyse, la séparation, la protection et l’activation des glucides, qui sont essentielles pour comprendre et manipuler des systèmes biologiques complexes .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target mycobacterium tuberculosis, the causative agent of tuberculosis

Mode of Action

Compounds with similar structures have been found to inhibit the synthesis of proteins in bacteria, thereby preventing their growth and proliferation . This is achieved by binding to the 23S ribosomal RNA of the bacteria .

Biochemical Pathways

Compounds with similar structures have been found to interfere with atp homeostasis, causing a rapid decrease in intracellular atp levels . This suggests that the compound may affect energy production pathways in the target organisms.

Pharmacokinetics

Compounds with similar structures have been found to have high gi absorption and are considered bbb permeant This suggests that the compound may have good bioavailability

Result of Action

Compounds with similar structures have been found to display potent in vitro activity against both drug-susceptible and drug-resistant mycobacterium tuberculosis . This suggests that the compound may have significant antimicrobial effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular oxidative stress levels . Additionally, 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione can bind to certain receptors on the cell surface, affecting signal transduction pathways .

Cellular Effects

The effects of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation. Conversely, it can also induce apoptosis in certain cancer cell lines by activating the caspase cascade . Furthermore, 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione affects gene expression by modulating transcription factors such as NF-κB and AP-1 .

Molecular Mechanism

At the molecular level, 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to downstream effects on cell signaling pathways and gene expression. Additionally, 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The effects of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione can change over time in laboratory settings. Studies have shown that its stability can be influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione vary with different dosages in animal models. At low doses, it has been shown to have protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells . Additionally, 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione can interact with cofactors such as NADH and FAD, affecting their availability and function .

Transport and Distribution

The transport and distribution of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione can affect its activity and function. It has been observed to localize to specific compartments such as the mitochondria and the nucleus . In the mitochondria, it can influence mitochondrial function and energy production . In the nucleus, it can interact with transcription factors and other nuclear proteins, affecting gene expression . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity .

Propriétés

IUPAC Name |

5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFIISOFQBYREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)

![4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione](/img/structure/B1372170.png)

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)

![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)